
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindoline-1,3-dione core. The chiral nature of this compound makes it an important building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione typically involves the ring opening of a chiral epoxide with a nitrogen heterocyclic carbene, followed by oxidative esterification. This method is highly enantioselective and provides good overall yields. The key steps include:
Ring Opening: The chiral epoxide is opened using a nitrogen heterocyclic carbene.
Oxidative Esterification: The resulting intermediate undergoes oxidative esterification to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal complexes and catalytic oxidations with peroxides are common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal complexes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides or tosylates in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce various esters, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: The enantiomer of the compound with similar properties but different biological activities.
N-(2,3-Dihydroxypropyl)arylamides: Compounds with a similar dihydroxypropyl group but different core structures.
Uniqueness
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is unique due to its chiral nature and the presence of the isoindoline-1,3-dione core. This combination of features makes it a valuable compound in the synthesis of enantiomerically pure molecules and in various research applications .
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2/t7-/m0/s1 |
InChI-Schlüssel |
GUUVCKWUQHAMTB-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CO)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


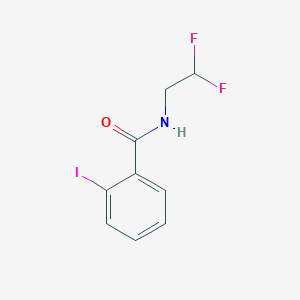
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
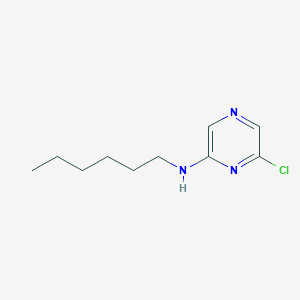

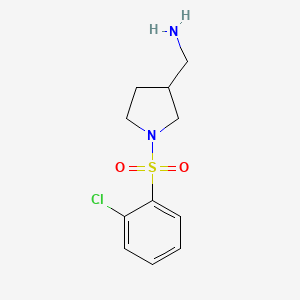
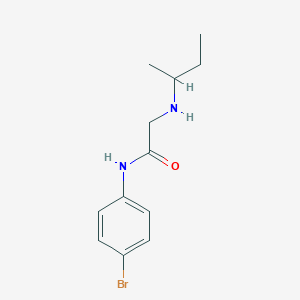

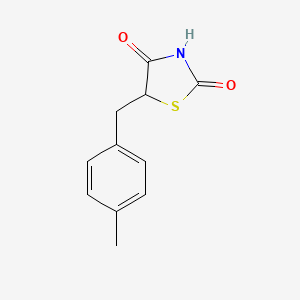
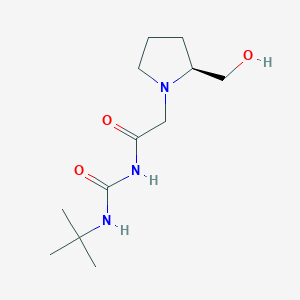
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
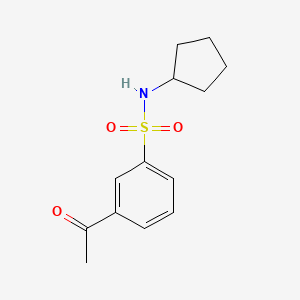
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)
